Spectroscopic Characterization of tert-Butyl (1-methyl-1H-pyrazol-3-yl)carbamate: A Technical Guide
Spectroscopic Characterization of tert-Butyl (1-methyl-1H-pyrazol-3-yl)carbamate: A Technical Guide
This technical guide provides an in-depth exploration of the spectroscopic properties of tert-butyl (1-methyl-1H-pyrazol-3-yl)carbamate, a key intermediate in the synthesis of various pharmaceutically active compounds. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. Furthermore, it outlines the fundamental experimental protocols for acquiring such data, grounded in established scientific principles to ensure data integrity and reproducibility.
Introduction
tert-Butyl (1-methyl-1H-pyrazol-3-yl)carbamate (CAS No. 128883-86-3) belongs to the family of N-Boc protected pyrazoles, which are versatile building blocks in medicinal chemistry. The pyrazole moiety is a well-established pharmacophore present in a variety of approved drugs, while the tert-butoxycarbonyl (Boc) protecting group offers a reliable method for masking the reactivity of the amine functionality during multi-step syntheses. Accurate spectroscopic characterization is paramount to confirm the identity and purity of this intermediate, ensuring the success of subsequent synthetic transformations. This guide will delve into the predicted spectroscopic data and the methodologies to obtain them.
Chemical Structure and Properties
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure.
| Property | Value |
| IUPAC Name | tert-butyl N-(1-methyl-1H-pyrazol-3-yl)carbamate |
| CAS Number | 128883-86-3[1] |
| Molecular Formula | C₉H₁₅N₃O₂[1] |
| Molecular Weight | 197.23 g/mol [1] |
digraph "tert-Butyl (1-methyl-1H-pyrazol-3-yl)carbamate" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,0!"]; N2 [label="N", pos="-0.866,-0.5!"]; C3 [label="C", pos="-0.866,-1.5!"]; C4 [label="C", pos="0,-2!"]; C5 [label="C", pos="0.866,-1.5!"]; N_carbamate [label="N", pos="-1.732,-2.2!"]; C_carbonyl [label="C=O", pos="-2.598,-1.7!"]; O_carbamate [label="O", pos="-3.464,-2.2!"]; C_tertbutyl [label="C", pos="-4.33,-1.7!"]; CH3_1 [label="CH3", pos="-4.33,-0.7!"]; CH3_2 [label="CH3", pos="-5.196,-2.2!"]; CH3_3 [label="CH3", pos="-3.464,-1.2!"]; N_methyl [label="CH3", pos="0.866,0.5!"]; H_carbamate [label="H", pos="-1.732,-2.9!"]; H4[label="H", pos="0,-2.7!"]; H5[label="H", pos="1.532,-1.8!"];
// Bonds N1 -- N2; N2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C3 -- N_carbamate; N_carbamate -- C_carbonyl; C_carbonyl -- O_carbamate; O_carbamate -- C_tertbutyl; C_tertbutyl -- CH3_1; C_tertbutyl -- CH3_2; C_tertbutyl -- CH3_3; N1 -- N_methyl; N_carbamate -- H_carbamate; C4 -- H4; C5 -- H5; }
Caption: Chemical structure of tert-Butyl (1-methyl-1H-pyrazol-3-yl)carbamate.
Predicted Spectroscopic Data
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.20 | d | 1H | H5 (pyrazole) | The proton at position 5 is expected to be a doublet due to coupling with the proton at position 4. It will be the most downfield of the pyrazole protons due to the influence of the adjacent nitrogen. |
| ~6.50 | br s | 1H | NH (carbamate) | The carbamate N-H proton typically appears as a broad singlet. Its chemical shift can be variable depending on concentration and solvent. |
| ~6.10 | d | 1H | H4 (pyrazole) | The proton at position 4 will be a doublet due to coupling with the proton at position 5. |
| ~3.80 | s | 3H | N-CH₃ | The methyl group attached to the pyrazole nitrogen is expected to be a singlet in a region typical for N-methyl groups on heteroaromatic rings. |
| ~1.50 | s | 9H | C(CH₃)₃ | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, a characteristic signal for the Boc protecting group. |
Causality in Experimental Choices: The choice of deuterochloroform (CDCl₃) as a solvent is standard for many organic molecules due to its good dissolving power and the single deuterium lock signal. A 400 MHz spectrometer provides a good balance of resolution and accessibility for routine analysis.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule.
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~153.0 | C=O (carbamate) | The carbonyl carbon of the carbamate group is expected to be significantly downfield. |
| ~148.0 | C3 (pyrazole) | The carbon atom bearing the carbamate group will be downfield due to the electron-withdrawing effect of the nitrogen. |
| ~129.0 | C5 (pyrazole) | The C5 carbon of the pyrazole ring. |
| ~105.0 | C4 (pyrazole) | The C4 carbon of the pyrazole ring, typically appearing at a higher field than the other pyrazole carbons. |
| ~80.0 | C (CH₃)₃ | The quaternary carbon of the tert-butyl group is a characteristic signal for the Boc group. |
| ~39.0 | N-C H₃ | The carbon of the N-methyl group. |
| ~28.0 | C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group will give a single, intense signal. |
Mass Spectrometry
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Predicted Fragment |
| 197 | [M]⁺ (Molecular Ion) |
| 141 | [M - C₄H₈]⁺ (Loss of isobutylene) |
| 98 | [M - Boc]⁺ |
| 57 | [C₄H₉]⁺ (tert-butyl cation) |
Rationale for Fragmentation: Under electron ionization, the molecular ion is expected to be observed. A characteristic fragmentation pattern for Boc-protected amines is the loss of isobutylene (56 Da) to give a carbamic acid intermediate which can then decarboxylate, or the direct loss of the entire Boc group (100 Da). The tert-butyl cation (m/z 57) is also a very common and often abundant fragment.
Experimental Protocols
To ensure the acquisition of high-quality, reliable spectroscopic data, the following standardized protocols should be followed.
NMR Sample Preparation and Acquisition
Caption: Standard workflow for NMR sample preparation and data acquisition.
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Sample Preparation: Accurately weigh approximately 10-20 mg of tert-butyl (1-methyl-1H-pyrazol-3-yl)carbamate into a clean, dry vial.
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Dissolution: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). Ensure the sample is fully dissolved.
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Transfer: Transfer the solution to a 5 mm NMR tube.
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Data Acquisition:
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Insert the NMR tube into the spectrometer.
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Lock the spectrometer on the deuterium signal of the CDCl₃.
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Shim the magnetic field to optimize homogeneity.
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Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse, 2-second relaxation delay, 16-32 scans).
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Acquire the ¹³C NMR spectrum using standard parameters (e.g., proton-decoupled, 45° pulse, 2-5 second relaxation delay, >1024 scans).
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Self-Validation: The presence of the TMS signal at 0 ppm in both ¹H and ¹³C spectra confirms the internal standard. The characteristic solvent peak for residual CHCl₃ in CDCl₃ at ~7.26 ppm in the ¹H spectrum and ~77.16 ppm in the ¹³C spectrum serves as a secondary internal reference.
Mass Spectrometry Sample Preparation and Acquisition
Caption: General workflow for Electron Ionization Mass Spectrometry (EI-MS).
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Sample Preparation: Dissolve a small amount of the compound in a volatile solvent such as methanol or dichloromethane.
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Data Acquisition:
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Introduce the sample into the ion source of the mass spectrometer. For a solid sample, a direct insertion probe is suitable.
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Ionize the sample using a standard electron ionization (EI) energy of 70 eV.
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The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
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The detector records the abundance of ions at each mass-to-charge ratio (m/z).
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Trustworthiness of Protocol: The use of a standard 70 eV ionization energy ensures that the resulting fragmentation patterns are consistent and can be compared to established mass spectral libraries. Calibration of the mass analyzer with a known standard before analysis is crucial for accurate mass determination.
Conclusion
This technical guide has provided a comprehensive overview of the expected spectroscopic data for tert-butyl (1-methyl-1H-pyrazol-3-yl)carbamate. While the presented data is predictive, it is based on sound chemical principles and comparison with related, well-characterized molecules. The detailed experimental protocols offer a robust framework for researchers to acquire high-quality, reproducible data for the confirmation of this important synthetic intermediate. Adherence to these methodologies will ensure the scientific integrity of the characterization process, a critical step in the advancement of drug discovery and development.
References
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PubChem. tert-Butyl (1-methyl-1H-pyrazol-3-yl)carbamate. [Link]
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MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]
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Royal Society of Chemistry. Supporting Information for an article on tert-butyl carbamates. [Link]
